molecular formula C13H9BrN2O2S2 B3261878 N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide CAS No. 349405-08-9

N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide

Cat. No.: B3261878
CAS No.: 349405-08-9
M. Wt: 369.3 g/mol
InChI Key: TZKGLAAZNDOASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide ( 349405-08-9) is a synthetic benzothiazole-based compound with a molecular formula of C 13 H 9 BrN 2 O 2 S 2 and a molecular weight of 369.26 g/mol . This chemical belongs to a class of molecules where a benzothiazole core is strategically linked to a benzenesulfonamide group, a privileged scaffold in modern medicinal chemistry known for its versatile biological activities and ability to interact with diverse biological targets . The primary research value of this compound lies in its potential as a core structure for developing neuropharmacological agents. Benzothiazole-sulfonamide hybrids have demonstrated significant promise in anticonvulsant research . These compounds are designed with essential pharmacophoric features, including an aromatic lipophilic domain that may assist in crossing the blood-brain barrier, an electron donor system, and a hydrogen bonding domain from the sulfonamide group, enabling potential interactions with neurological targets . The incorporation of the 4-bromo substituent on the phenyl ring can influence the compound's electronic properties and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is offered as a high-purity research chemical intended for use in laboratory investigations only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKGLAAZNDOASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257699
Record name N-2-Benzothiazolyl-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349405-08-9
Record name N-2-Benzothiazolyl-4-bromobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349405-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Benzothiazolyl-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO2_2NH-) enables multiple reaction pathways:

Table 1: Sulfonamide-mediated reactions

Reaction TypeReagents/ConditionsProduct FormedYieldSource
N-Acylation4-[(4-Bromophenyl)sulfonyl]benzoyl chloride, L-valine, DCM, RT2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid94%
CyclodehydrationEthyl chloroformate, 4-methylmorpholine, RT4H-1,3-oxazol-5-one derivative90%
Friedel-Crafts AcylationAnhydrous AlCl3_3, aromatic hydrocarbonsN-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamide83%

Key findings:

  • The sulfonamide nitrogen participates in Schotten-Baumann-type acylation with amino acids like L-valine .

  • Cyclodehydration reactions form stable oxazolone heterocycles, enhancing thermal stability .

Bromine-Specific Reactivity

The para-bromine atom on the benzenesulfonamide moiety enables cross-coupling reactions:

Table 2: Bromine-mediated transformations

Reaction TypeCatalysts/ConditionsApplicationOutcome
Nucleophilic Aromatic SubstitutionPd catalysts, aryl boronic acidsSuzuki-Miyaura couplingBiaryl sulfonamide derivatives
Metal-Halogen ExchangeGrignard reagents, THFFunctional group interconversionAlkyl/aryl substituted analogs

Experimental notes:

  • Bromine’s electronegativity enhances electrophilic character at the para position.

  • Thermal stability up to 220°C (TGA data) allows high-temperature reactions.

Benzo[d]thiazole Ring Reactivity

The electron-rich thiazole ring participates in:

Table 3: Heterocyclic ring reactions

Reaction TypeConditionsProductsBiological Relevance
Electrophilic SubstitutionHNO3_3/H2_2SO4_4, 0°CNitro-thiazole sulfonamide adductsEnhanced CA IX inhibition
Coordination ChemistryTransition metal salts (Cu, Zn)Metal complexesImproved aqueous solubility

Mechanistic insights:

  • Nitration occurs preferentially at the 5-position of the thiazole ring .

  • Metal coordination via thiazole nitrogen improves pharmacokinetic properties.

Thermodynamic and Kinetic Data

Table 4: Physicochemical properties

PropertyValueMethodSource
Molecular Weight353.3 g/molMass spectrometry
Melting Point178–182°CDSC
logP2.8 ± 0.3HPLC retention analysis
Aqueous Solubility12 µg/mL (pH 7.4)Shake-flask method

Reaction Optimization Strategies

  • Solvent Effects : Dichloromethane maximizes acylation yields (94% vs. 78% in THF) .

  • Catalyst Loading : 1.2 eq. AlCl3_3 optimal for Friedel-Crafts reactions .

  • Temperature Control : Cyclodehydration proceeds efficiently at RT (90% yield) .

This compound’s multifunctional reactivity enables diverse pharmaceutical applications, particularly in targeted cancer therapies and enzyme inhibition. Subsequent studies should explore its behavior under photochemical conditions and asymmetric catalysis.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide is its anticancer activity. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action is believed to involve the inhibition of specific proteins or enzymes that are crucial for cancer cell proliferation and survival.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, providing a basis for its potential use in cancer therapy.

Antimicrobial Activity

The sulfonamide group within this compound contributes to its antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth, which suggests its potential as a broad-spectrum antimicrobial agent.

Case Study: Efficacy Against Resistant Strains

In a comparative study, this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This finding highlights its potential application in treating infections caused by resistant bacteria.

Acetylcholinesterase Inhibition

Recent research has focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to this compound have shown effective AChE inhibition, suggesting that this compound could be developed as a therapeutic agent for neurodegenerative diseases .

Case Study: Alzheimer’s Disease Model

In vitro assays demonstrated that derivatives of this compound possess AChE inhibitory activity with IC50 values comparable to established AChE inhibitors. These findings support further investigation into their potential as treatments for cognitive decline associated with Alzheimer's disease .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structural features allow for modifications that can lead to the development of new compounds with enhanced biological activities.

Table 1: Synthesis and Structural Variations

Compound NameStructural FeatureNotable Activity
N-(benzo[d]thiazol-2-yl)-3-chlorobenzenesulfonamideChlorine substituentAltered reactivity and biological profile
N-(benzo[d]thiazol-2-yl)-4-fluorobenzenesulfonamideFluorine enhances lipophilicityImproved bioavailability
N-(benzothiazol-2-yl)-4-methylbenzenesulfonamideMethyl group influences solubilityEnhanced metabolic stability

This table illustrates how structural modifications can impact the biological activity and chemical reactivity of sulfonamide derivatives, emphasizing the importance of synthetic versatility in drug design.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase (COX) by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins. This inhibition leads to anti-inflammatory effects . Additionally, the compound may interact with DNA or proteins, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Electronic Properties

  • IR Spectroscopy : The bromine substituent in N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide causes a slight redshift in the C=S stretching vibration (1255 cm$^{-1}$) compared to chloro (1247 cm$^{-1}$) or fluoro (1243 cm$^{-1}$) analogs, reflecting increased electron-withdrawing effects .
  • NMR Analysis : The para-bromo group deshields aromatic protons, shifting $^1$H-NMR signals to δ 7.8–8.2, distinct from δ 7.4–7.9 in fluoro analogs .

Stability and Reactivity

  • Bromo-substituted sulfonamides demonstrate superior thermal stability (melting points >250°C) compared to fluoro or methyl analogs (200–240°C), attributed to stronger intermolecular halogen bonding .
  • The bromine atom’s polarizability enhances resistance to nucleophilic substitution reactions, making the compound more stable under physiological conditions than chloro derivatives .

Biological Activity

N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antibacterial, anticancer, and enzyme inhibition effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d]thiazole moiety linked to a bromobenzenesulfonamide structure. This unique combination is believed to enhance its pharmacological properties, including solubility and bioactivity.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions have shown low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Acinetobacter xylosoxidans, indicating potent antibacterial activity:

CompoundBacterial StrainMIC (μg/mL)
4eS. aureus3.9
4gA. xylosoxidans3.9

These compounds were tested in conjunction with cell-penetrating peptides, which enhanced their efficacy against resistant bacterial strains by facilitating cellular uptake .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies revealed that certain derivatives could induce apoptosis significantly:

  • Compound 4e showed a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control groups .

The mechanism of action appears to involve the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for CA IX inhibition ranged from 10.93 to 25.06 nM , demonstrating excellent selectivity over CA II .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes:

  • Carbonic Anhydrase IX : Selectively inhibited with significant potency.
  • Acetylcholinesterase : Certain derivatives demonstrated effective inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated that the compound interacts favorably with human serum albumin (HSA), which is crucial for its therapeutic efficacy. The binding constant for the HSA-complex was found to be moderate to strong, suggesting effective circulation in the bloodstream . However, potential hepatotoxicity and interactions with cytochrome P450 enzymes were also noted, warranting further investigation into safety profiles .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antibacterial Evaluation : A study conducted on various thiazole-sulfonamide derivatives revealed their effectiveness against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing bioactivity .
  • Cancer Cell Studies : Research on MDA-MB-231 cells highlighted the compound's ability to induce significant apoptotic effects, which could be harnessed for therapeutic applications in oncology .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between these compounds and their target enzymes, supporting experimental findings regarding their inhibitory activities .

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide, and how can reaction yields be maximized?

The synthesis typically involves coupling a bromobenzenesulfonyl chloride derivative with a benzo[d]thiazol-2-amine precursor. Key steps include:

  • Sulfonamide bond formation : Reacting 4-bromobenzenesulfonyl chloride with benzo[d]thiazol-2-amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields pure product. Reaction optimization studies suggest that maintaining a temperature of 0–5°C during sulfonylation improves yields (typically 65–75%) .
  • Validation : Confirmation via 1H^1 \text{H} NMR (e.g., sulfonamide proton at δ 10.2–10.8 ppm) and HRMS .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and packing interactions. For example, the sulfonamide S=O bond lengths (~1.43 Å) and dihedral angles between aromatic rings (e.g., 85.2°) confirm conformational stability .
  • Spectroscopic methods :
    • 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substituent-specific shifts (e.g., bromophenyl protons at δ 7.6–7.8 ppm) .
    • IR spectroscopy detects sulfonamide S=O stretches (~1340 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass spectrometry : HRMS-ESI provides exact mass (e.g., [M+H]+^+ at m/z 369.9728) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Computational workflow :
    • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.2 eV) indicates charge-transfer potential .
    • Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., sulfonamide lone pair → σ* orbital of C-Br) .
  • Thermochemical accuracy : DFT-D3 dispersion corrections improve atomization energy predictions (average error <2.4 kcal/mol) .

Q. What structure-activity relationship (SAR) strategies enhance the inhibitory activity of sulfonamide derivatives against biological targets?

  • Substituent optimization :
    • Bromophenyl group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., anthrax lethal factor (LF) inhibition IC50_{50} = 8.9–9.4 µM) .
    • Thiazole ring : Nitrogen atoms coordinate with metal ions in enzymatic active sites (e.g., zinc-dependent proteases) .
  • SAR validation :
    • Replace bromine with electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
    • Introduce methyl/chloro groups at the thiazole C-4 position to modulate steric bulk and binding affinity .

Q. How can molecular docking studies predict the binding interactions of this compound with therapeutic targets?

  • Protocol :
    • Prepare protein structures (e.g., PDB: 1J7N for LF) by removing water molecules and adding polar hydrogens .
    • Dock the compound using AutoDock Vina, with a grid box centered on the catalytic site (20 Å3^3) .
    • Analyze binding poses: The sulfonamide oxygen forms hydrogen bonds with Arg-563, while the bromophenyl group interacts with Tyr-728 via van der Waals forces .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50_{50} values to refine models .

Q. What experimental and computational methods resolve contradictions in bioactivity data for sulfonamide derivatives?

  • Case study : Discrepancies in IC50_{50} values for LF inhibition may arise from assay conditions (e.g., buffer pH or ionic strength).
    • Experimental replication : Conduct dose-response curves in triplicate using standardized LF activity assays .
    • MD simulations : Perform 100-ns simulations to assess ligand-protein stability. Root-mean-square deviation (RMSD) >2.0 Å suggests binding pose inaccuracies .
  • Statistical analysis : Use ANOVA to compare variances across datasets (p < 0.05 indicates significance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.